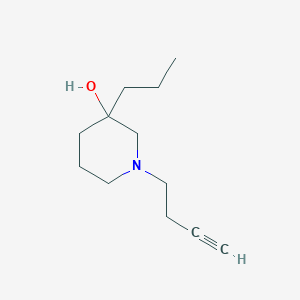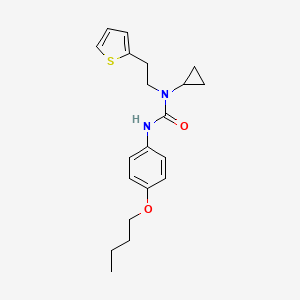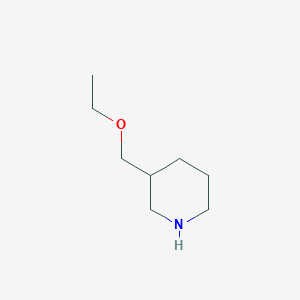
1-But-3-ynyl-3-propylpiperidin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-But-3-ynyl-3-propylpiperidin-3-ol” is a chemical compound with the molecular formula C12H21NO. It has a molecular weight of 195.3 . The compound belongs to the class of organic compounds known as piperidines, which are characterized by a six-membered ring with one nitrogen atom .
Molecular Structure Analysis
The InChI code of the compound is 1S/C12H21NO/c1-3-5-9-13-10-6-8-12(14,11-13)7-4-2/h1,14H,4-11H2,2H3 . This indicates that the compound has a piperidine ring (a six-membered ring with one nitrogen atom), with but-3-ynyl and propyl substituents at the 3-position of the ring, and a hydroxyl group also at the 3-position.Physical And Chemical Properties Analysis
The compound is a liquid at room temperature . Other physical and chemical properties such as boiling point, melting point, solubility, and stability are not available due to the lack of specific literature sources.Wissenschaftliche Forschungsanwendungen
Capacitive Performance and Ionic Liquids
Molecular Dynamics Simulation Study on Ionic Liquids
A study by Li et al. (2012) explored the capacitive performance of binary mixtures of ionic liquids, including 1-methyl-1-butylpiperidinium bis(trifluoromethylsulfonyl)imide, near onion-like carbon electrodes through molecular dynamics simulation. This research is significant for developing advanced supercapacitors, demonstrating how the structural variations in ionic liquids can affect their electrochemical properties and performance in energy storage devices (Li et al., 2012).
Phase Equilibrium and Modeling
Liquid-Liquid Phase Equilibrium of Ionic Liquids and Alcohols
Paduszyński et al. (2011) investigated the phase diagrams of binary systems comprising piperidinium-based ionic liquids and alcohols. This research contributes to understanding the solubility and phase behavior of such mixtures, which is crucial for their application in separation processes and chemical synthesis (Paduszyński et al., 2011).
Enantioselective Synthesis
Enantioselective Transesterification of Homopropargyl Alcohols
Borowiecki and Dranka (2019) explored the enantioselective transesterification of 1-phenylhomopropargylic alcohols using commercial lipases. This research highlights the potential of biocatalysis in achieving enantioselectivity in the synthesis of propargylic (prop-2-ynylic) systems, important for organic chemistry and pharmaceutical applications (Borowiecki & Dranka, 2019).
Thermophysical Properties of Ionic Liquids
Impact of Cation Aromaticity on Ionic Liquids
Bhattacharjee et al. (2014) measured the density, viscosity, refractive index, and surface tension of various ionic liquids to evaluate the impact of cation's aromaticity on their thermophysical properties. This research is pivotal for designing ionic liquids with tailored properties for specific applications, such as solvents in chemical reactions and materials processing (Bhattacharjee et al., 2014).
Biotechnological Production
Microbial Production of 1,3-Propanediol
Research by Biebl et al. (1999) and Yang et al. (2018) on the microbial production of 1,3-propanediol from glycerol through fermentation processes emphasizes the role of metabolic engineering in enhancing the yield and efficiency of bioproducts. These studies contribute to the development of sustainable chemical production methods, leveraging microbial systems to convert renewable resources into valuable chemicals (Biebl et al., 1999); (Yang et al., 2018).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-but-3-ynyl-3-propylpiperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO/c1-3-5-9-13-10-6-8-12(14,11-13)7-4-2/h1,14H,4-11H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNJADFBJLVVVAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CCCN(C1)CCC#C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-But-3-ynyl-3-propylpiperidin-3-ol | |
CAS RN |
2147925-37-7 |
Source


|
| Record name | 1-(but-3-yn-1-yl)-3-propylpiperidin-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(3S,3As,6aS)-5-(9H-fluoren-9-ylmethoxycarbonyl)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]pyrrole-3-carboxylic acid](/img/structure/B2587841.png)
![1-(4-chlorophenyl)-5-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-5-yl}-3-(4-fluorobenzyl)-2,4(1H,3H)-pyrimidinedione](/img/structure/B2587842.png)






![N-(4-acetamido-3-chlorophenyl)-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide](/img/structure/B2587853.png)